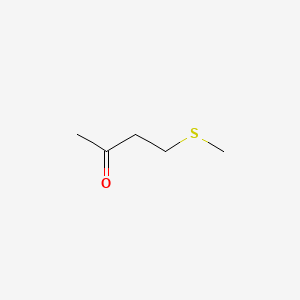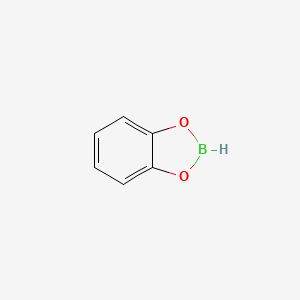
2-tert-Butylfuran
Vue d'ensemble
Description
2-tert-Butylfuran is a furan derivative with a tert-butyl group attached to its ring structure . It is a heterocyclic organic compound containing a ring of four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, furan derivatives can be synthesized through various methods. For instance, photocatalytic synthesis of tetra-substituted furans has been reported, which involves the conversion of 1,3-diketones to tetra-substituted furan skeleton compounds in a carbon dioxide (CO2) atmosphere under mild conditions .Molecular Structure Analysis
The linear formula of this compound is C8H12O . It consists of a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The 2-position of the furan ring is substituted with a tert-butyl group .Physical And Chemical Properties Analysis
This compound has a density of 0.871 g/mL at 25°C, and it boils at 119-120°C . Its refractive index is 1.438 .Applications De Recherche Scientifique
Alkylation Studies
- Alkylation with Isobutene: Research by Shuikin et al. (1967) focused on the alkylation of furan with isobutene, yielding a mixture of 2- and 3-tert-butylfurans. The ratio of these compounds varied based on the process conditions, highlighting the potential for controlled synthesis of 2-tert-butylfuran in a laboratory setting (Shuikin et al., 1967).
Synthetic Methods and Phosphorylation
- Development of Synthetic Methods: Pevzner (2004) established methods for preparing 2-, 3-, 4-halomethyl-5-tert-butylfurans, demonstrating the versatility of this compound in synthetic chemistry. This study also detailed the phosphorylation of these compounds, contributing to their potential utility in various chemical reactions and applications (Pevzner, 2004).
Reactivity and Stability Studies
- Stability and Reactivity of Derivatives: The stability and reactivity of derivatives of this compound were explored by Watanabe et al. (2000) and Verevkin & Welle (1998). These studies provide insights into the chemical properties of this compound and its derivatives, which are crucial for their application in scientific research (Watanabe et al., 2000); (Verevkin & Welle, 1998).
Catalysis and Oxidative Cyclization
- Oxidative Cyclization Research: Research by Wei and Yoshikai (2011) demonstrated the use of this compound in oxidative cyclization reactions, which is pivotal in organic synthesis and could be applied in the synthesis of complex organic molecules (Wei & Yoshikai, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-tert-butylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBONSBNSNYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220675 | |
| Record name | 2-tert-Butylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7040-43-9 | |
| Record name | 2-tert-Butylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-tert-butylfuran often used in Diels-Alder reactions with indole arynes?
A: this compound acts as a reactive diene in Diels-Alder reactions. Research indicates that the regioselectivity of its cycloaddition with 6,7-indole arynes is significantly influenced by the substituents present on the indole ring. [, ] This makes it a valuable tool for exploring the reactivity and regiochemical outcomes of these aryne systems.
Q2: What interesting regioselectivity trend has been observed in the reaction of 6,7-indole arynes with this compound?
A: Studies using a variety of substituted 6,7-dibromoindoles as precursors to the corresponding arynes revealed a surprising trend. While one might expect the steric bulk of the tert-butyl group in this compound to favor the sterically less hindered regioisomer in the Diels-Alder cycloaddition, the presence of a substituent at the 3-position of the indole ring, and particularly an aryl substituent, actually favors the formation of the contrasteric regioisomer. [] This highlights the importance of electronic factors in governing the regiochemistry of these reactions.
Q3: Are there any studies on the synthesis of halogenated derivatives of this compound?
A: Yes, research has explored the synthesis and subsequent phosphorylation of various halomethyl derivatives of this compound. [, ] These derivatives are valuable building blocks for further synthetic transformations.
Q4: Besides its use in reactions with indole arynes, what other applications of this compound are documented in the provided research?
A4: The research primarily focuses on using this compound as a reagent in exploring indole aryne chemistry. Further studies may explore its broader applications in other synthetic transformations.
Q5: What computational chemistry studies have been conducted related to this compound and its reactions?
A: While the provided research doesn't detail computational studies specifically on this compound itself, it mentions the use of ab initio calculations to understand the polarized nature of 6,7-indole arynes. [] These calculations likely involved modeling the interactions between the aryne and this compound during the Diels-Alder reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3H-Dibenz[f,ij]isoquinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]-](/img/structure/B1584971.png)
![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)






